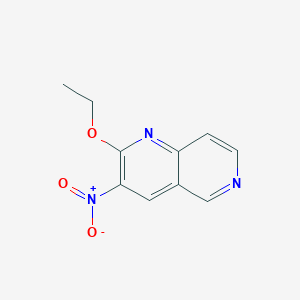

2-Ethoxy-3-nitro-1,6-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87992-34-5 |

|---|---|

Molecular Formula |

C10H9N3O3 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-ethoxy-3-nitro-1,6-naphthyridine |

InChI |

InChI=1S/C10H9N3O3/c1-2-16-10-9(13(14)15)5-7-6-11-4-3-8(7)12-10/h3-6H,2H2,1H3 |

InChI Key |

QLRGKQDOFYJFRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C=NC=CC2=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 3 Nitro 1,6 Naphthyridine and Its Precursors/derivatives

General Strategies for the Construction of the 1,6-Naphthyridine (B1220473) Ring System

The formation of the 1,6-naphthyridine scaffold is a central theme in heterocyclic chemistry, with numerous methods developed to access this privileged structure. researchgate.netsemanticscholar.org These strategies can be broadly categorized based on the key bond-forming reactions and the nature of the starting materials.

Cyclization Reactions from Preformed Pyridine (B92270) Derivatives

A common and versatile approach to 1,6-naphthyridines involves the annulation of a second pyridine ring onto a pre-existing pyridine moiety. nih.govsemanticscholar.orgresearchgate.net This strategy often utilizes substituted aminopyridines which undergo condensation and cyclization with a suitable three-carbon component. For instance, 4-aminopyridine (B3432731) derivatives can be reacted with α,β-unsaturated carbonyl compounds or their equivalents to construct the second ring. nih.gov

One specific example is the reaction of a 4-aminonicotinaldehyde (B1271976) with a malonamide (B141969) in the presence of a base like piperidine (B6355638) to yield a 1,6-naphthyridin-2(1H)-one. semanticscholar.orgnih.gov Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate using sodium ethoxide to form a 4-amino-substituted 1,6-naphthyridin-2(1H)-one. semanticscholar.org The specific substituents on the starting pyridine and the three-carbon unit ultimately determine the substitution pattern of the final naphthyridine product.

| Starting Pyridine Derivative | Reagent | Conditions | Product Type |

| 4-Aminonicotinaldehyde | Malonamide | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one semanticscholar.orgnih.gov |

| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one semanticscholar.org |

| 4-Chloropyridine carboxylate | Amine, Methyl phenylacetate | Sequential reactions | Substituted 1,6-naphthyridin-2(1H)-one nih.gov |

| 4-Aminopyridine-N-oxide | Glycerol derivative | Skraup reaction conditions | 1,6-Naphthyridine-N-oxide acs.org |

Cyclization Reactions from Preformed Pyridone Derivatives

Alternatively, the 1,6-naphthyridine skeleton can be assembled starting from a pyridone ring. nih.gov This approach typically involves the reaction of a pyridone with reagents that provide the necessary atoms to complete the second pyridine ring. For example, a pyridone can be reacted with malononitrile (B47326) under basic or acidic conditions to form a range of substituted 1,6-naphthyridin-2(1H)-ones. nih.gov The specific reaction conditions and the substituents on the pyridone starting material can be varied to achieve a diverse set of products. nih.gov

Multi-Component Reactions (MCRs) for Naphthyridine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex heterocyclic systems like 1,6-naphthyridines in a single synthetic operation. ekb.egrsc.orgresearchgate.net These reactions involve the combination of three or more starting materials to form a product that contains the essential parts of all the reactants.

For instance, chromeno ekb.egrsc.orgnaphthyridine derivatives have been synthesized via a one-pot, three-component condensation reaction of salicylaldehyde (B1680747) derivatives, a malononitrile dimer, and active methylene (B1212753) compounds in polyethylene (B3416737) glycol-400 (PEG-400) as a green solvent. rsc.org This method proceeds with high atom economy and good yields. rsc.org Another example involves the use of camphor (B46023) sulfonic acid as a catalyst in a multi-component coupling of 4-aminopyridine and cyclic enol ethers to produce pyrano and furano naphthyridine derivatives. ekb.eg

| Reaction Type | Reactants | Catalyst/Solvent | Product |

| One-pot three-component condensation | Salicylaldehyde derivatives, malononitrile dimer, active methylene compounds | PEG-400 | Chromeno ekb.egrsc.orgnaphthyridine derivatives rsc.org |

| ABB' type multi-component coupling | 4-Aminopyridine, cyclic enol ethers | Camphor sulfonic acid | Pyrano and furano naphthyridine derivatives ekb.eg |

| Pseudo-five-component reaction | Arylmethyl ketones, malononitrile, alcohols/thiols | Sodium hydroxide (B78521) | Highly functionalized ekb.egrsc.orgnaphthyridines rsc.org |

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reaction) for Ring Closure

Transition metal-catalyzed cross-coupling reactions, particularly the Heck reaction, can be employed for the intramolecular cyclization step in the synthesis of 1,6-naphthyridines and related heterocycles. organic-chemistry.orglibretexts.org The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org In the context of naphthyridine synthesis, this reaction can be used to form a key carbon-carbon bond to close the second ring.

Gould-Jacobs and Related Cyclocondensation Approaches

The Gould-Jacobs reaction is a classic method for the synthesis of quinolines and can be adapted for the preparation of naphthyridines. wikipedia.orgnih.gov This reaction typically involves the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline can then be further modified. wikipedia.org

An extension of this approach can be used to prepare fused pyridine rings, as seen in the Skraup reaction, which is a traditional method for synthesizing quinolines that can be modified for naphthyridines. acs.orgwikipedia.org For example, the synthesis of 1,5-naphthyridine (B1222797) derivatives has been achieved using the Gould-Jacobs reaction. researchgate.netnih.govresearchgate.net This methodology could potentially be applied to the synthesis of 1,6-naphthyridines by using an appropriately substituted aminopyridine as the starting material.

| Reaction | Key Reactants | Key Steps | Product Type |

| Gould-Jacobs Reaction | Aniline derivative, Ethoxymethylenemalonic ester | Condensation, Thermal cyclization | 4-Hydroxy-3-carboalkoxyquinoline wikipedia.org |

| Skraup Reaction | Aminopyridine, Glycerol derivative | Dehydration, Cyclization, Oxidation | Naphthyridine acs.org |

Aza-Wittig and Other Specialized Cyclization Strategies

The aza-Wittig reaction is a powerful tool in organic synthesis for the formation of imines from carbonyl compounds and aza-ylides (iminophosphoranes). wikipedia.org The intramolecular version of this reaction is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgscispace.com

This strategy involves a molecule containing both a phosphazene moiety and a carbonyl group (such as an aldehyde, ketone, or ester). scispace.com Upon heating, an intramolecular reaction occurs to form a cyclic imine, which can then be further functionalized. This method has been successfully used to synthesize a wide range of heterocyclic systems, from simple monocyclic compounds to complex polycyclic and macrocyclic structures. scispace.com A cascade aza-Wittig/6π-electrocyclization process has also been developed for the synthesis of 1,6-dihydropyridines. nih.gov

Regioselective Introduction of the Nitro Moiety

The introduction of a nitro group onto the 1,6-naphthyridine core is a critical step in the synthesis of the target compound. This transformation can be achieved through direct nitration of the naphthyridine ring or by constructing the ring system from pre-functionalized nitro-heterocycles.

Direct Nitration of 1,6-Naphthyridines and Precursors

Direct nitration of 1,6-naphthyridines involves the treatment of the heterocyclic system with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The position of nitration is governed by the electronic properties of the naphthyridine ring and the influence of any existing substituents.

The electrophilic nitration of aromatic compounds proceeds through the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺). mdpi.comresearchgate.netmasterorganicchemistry.com The nitronium ion is generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, most commonly concentrated sulfuric acid. masterorganicchemistry.comunacademy.comlibretexts.org

The mechanism involves two main stages:

Formation of the Sigma Complex: The π-electron system of the naphthyridine ring acts as a nucleophile, attacking the electrophilic nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. researchgate.netmasterorganicchemistry.com

Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group. masterorganicchemistry.com This step restores the aromaticity of the ring system, yielding the nitro-substituted naphthyridine.

The presence of two nitrogen atoms in the 1,6-naphthyridine nucleus significantly influences the reactivity of the rings towards electrophilic attack. Nitrogen atoms are inherently electron-withdrawing, which deactivates the aromatic system compared to benzene, making the reaction conditions for nitration more forcing. lumenlearning.com This deactivation also directs the incoming electrophile to specific positions.

The regiochemical outcome of the nitration reaction is further dictated by the directing effects of any substituents already present on the 1,6-naphthyridine ring. Substituents influence the position of electrophilic attack by either donating or withdrawing electron density, which in turn stabilizes or destabilizes the carbocation intermediate (sigma complex). lumenlearning.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

Activating Groups: Electron-donating groups, such as alkoxy (e.g., ethoxy), amino, and alkyl groups, activate the ring towards electrophilic substitution. They are typically ortho, para-directors because they can effectively stabilize the positive charge of the sigma complex through resonance or inductive effects when the electrophile attacks at these positions. masterorganicchemistry.comlibretexts.org

Deactivating Groups: Electron-withdrawing groups, such as nitro, carbonyl, and cyano groups, deactivate the ring and are generally meta-directors. libretexts.orgmasterorganicchemistry.com

In the context of synthesizing 2-ethoxy-3-nitro-1,6-naphthyridine, the precursor would be 2-ethoxy-1,6-naphthyridine. The ethoxy group at the 2-position is a strong activating group and would be expected to direct the incoming nitro group to the ortho (position 3) or para (position 4) positions. However, the powerful deactivating effect of the two nitrogen atoms in the bicyclic system must also be considered. The interplay of these directing effects will ultimately determine the final position of nitration.

Synthesis from Pre-functionalized Nitro-Pyridines or Related Nitro-Heterocycles

An alternative approach to constructing the this compound framework involves building the naphthyridine ring system from a pyridine derivative that already contains a nitro group. This strategy circumvents the challenges associated with the direct and regioselective nitration of the naphthyridine core itself.

A common method for the synthesis of the 1,6-naphthyridin-2(1H)-one core, a precursor to the target molecule, is through the condensation of a substituted 4-aminopyridine with a compound containing an active methylene group. mdpi.comnih.gov For instance, a 4-aminonicotinaldehyde or 4-aminonicotinonitrile can be condensed with reagents like malonamide or diethyl malonate to form the second ring of the naphthyridine system. mdpi.comnih.gov

By starting with a pyridine derivative that is appropriately substituted with a nitro group, this functionality can be carried through the cyclization reaction to yield a nitro-substituted 1,6-naphthyridin-2(1H)-one. This intermediate can then be further functionalized to introduce the ethoxy group.

Introduction of the Ethoxy Group at the 2-Position

The final key step in the synthesis of this compound is the introduction of the ethoxy group at the 2-position of the naphthyridine ring. This is typically achieved through an etherification reaction on a hydroxylated naphthyridine precursor.

Etherification Reactions on Hydroxylated Naphthyridine Precursors

The precursor for the etherification step is 3-nitro-1,6-naphthyridin-2(1H)-one, which exists in tautomeric equilibrium with 2-hydroxy-3-nitro-1,6-naphthyridine. The introduction of the ethoxy group can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.comyoutube.com

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.comyoutube.comyoutube.com The general steps for the etherification of the 2-hydroxy-3-nitro-1,6-naphthyridine precursor are as follows:

Formation of the Alkoxide: The 2-hydroxy-3-nitro-1,6-naphthyridine is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to deprotonate the hydroxyl group and form the corresponding alkoxide. youtube.comyoutube.com The resulting alkoxide is a potent nucleophile.

Nucleophilic Attack: The alkoxide then reacts with an ethyl halide, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br). The nucleophilic oxygen atom of the alkoxide attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming the ether linkage. masterorganicchemistry.comyoutube.com

The success of the Williamson ether synthesis is dependent on the reaction conditions and the nature of the alkyl halide. Primary alkyl halides, like ethyl iodide, are preferred as they are more susceptible to SN2 attack and less prone to competing elimination reactions. masterorganicchemistry.comyoutube.com

Table 1: Summary of Synthetic Strategies

| Step | Method | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Introduction of Nitro Group | Direct Nitration | HNO₃, H₂SO₄ | Nitro-substituted 1,6-naphthyridine |

| Synthesis from Pre-functionalized Pyridine | Nitro-substituted 4-aminopyridine, Active methylene compound | Nitro-substituted 1,6-naphthyridin-2(1H)-one |

| Introduction of Ethoxy Group | Williamson Ether Synthesis | 2-Hydroxy-3-nitro-1,6-naphthyridine, Strong base (e.g., NaH), Ethyl halide (e.g., CH₃CH₂I) | this compound |

Nucleophilic Displacement of Halide or Other Leaving Groups by Ethoxide

The introduction of the ethoxy group at the C2 position of the 3-nitro-1,6-naphthyridine (B77611) scaffold is classically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is effective due to the electron-deficient nature of the naphthyridine ring system, which is further enhanced by the presence of a strong electron-withdrawing nitro group at the C3 position. The nitro group stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction, particularly when it is positioned ortho or para to the leaving group. nih.govnih.gov

In a typical procedure, a precursor such as 2-chloro-3-nitro-1,6-naphthyridine (B11889967) is treated with sodium ethoxide. The ethoxide ion, a potent nucleophile, attacks the C2 position, which bears the chloro leaving group. The reaction generally proceeds under anhydrous conditions in an alcoholic solvent like ethanol (B145695) or a polar aprotic solvent such as dimethylformamide (DMF) to yield this compound.

The general mechanism for this key transformation is outlined below:

Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻) attacks the carbon atom bonded to the chlorine atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Stabilization: The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the adjacent nitro group.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group, resulting in the final product.

While a specific protocol for 2-chloro-3-nitro-1,6-naphthyridine is not detailed in the surveyed literature, analogous reactions on similar substrates are well-documented. For instance, the reaction of 2-chloro-3,5-dinitropyridine (B146277) with various nucleophiles has been studied extensively, confirming the feasibility of this SNAr reaction. organic-chemistry.org Similarly, the synthesis of 2-alkoxy-3-nitropyridines from their 2-chloro counterparts is a standard procedure. nih.gov The reactivity of chloropurines and other chloro-nitroaromatic compounds with nucleophiles further supports this synthetic approach. nih.govbits-pilani.ac.in

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through both linear and convergent strategies, each with distinct advantages.

Sequential Reaction Schemes

A linear synthesis is the most straightforward and probable pathway for this target molecule. This approach involves the step-by-step construction of the molecule, starting from a simple precursor. A plausible linear sequence would be:

Formation of the Naphthyridine Core: A common method for constructing the naphthyridine skeleton is the Friedländer annulation. organic-chemistry.orgwikipedia.orgrsc.org This would involve the condensation of a substituted 4-aminopyridine with a compound containing an activated methylene group. For instance, reacting a 4-aminopyridine derivative bearing a nitro group at the 3-position with a suitable three-carbon carbonyl compound could yield a 2-hydroxy-3-nitro-1,6-naphthyridine (which exists in tautomeric equilibrium with the 1,6-naphthyridin-2(1H)-one form). nih.gov

Activation of the C2 Position: The hydroxyl group of the 2-hydroxy-3-nitro-1,6-naphthyridine is a poor leaving group. Therefore, it must be converted into a better one, typically a halide. This is often accomplished by treating the naphthyridinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to produce the key intermediate, 2-chloro-3-nitro-1,6-naphthyridine. This transformation is standard for various heterocyclic systems, including 1,5-naphthyridines. nih.gov

Nucleophilic Substitution: As detailed in section 2.3.2, the final step is the SNAr reaction where the 2-chloro-3-nitro-1,6-naphthyridine is reacted with sodium ethoxide to afford the target compound, this compound.

A convergent synthesis, in contrast, would involve preparing key fragments of the molecule separately and then combining them in a later stage. While no specific convergent synthesis for this compound has been documented, one could envision a strategy where a pre-functionalized pyridine ring is coupled with another fragment to form the second ring of the naphthyridine system. However, for a molecule with this specific substitution pattern, a linear approach is generally more practical.

One-Pot and Cascade Reaction Protocols

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot methods have been developed for the synthesis of substituted 1,6-naphthyridines. rsc.orgresearchgate.netresearchgate.net For example, multicomponent reactions involving an aminopyridine, an aldehyde, and an active methylene compound can lead to complex naphthyridine structures in a single step. researchgate.net

Recently, a one-pot method for creating highly substituted 1,6-naphthyridines involved the formation of a 1,6-naphthyridine-5,7-ditriflate intermediate, which could then undergo sequential SNAr reactions with different nucleophiles in the same vessel. acs.orgacs.org This demonstrates the potential for developing a one-pot process where the formation of the naphthyridine ring is followed immediately by the desired substitution reactions.

Cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential intramolecular process, are also a powerful tool in heterocyclic synthesis. While a specific cascade leading directly to this compound is not reported, cascade reactions are known in the synthesis of related quinoline (B57606) and naphthyridine systems. nih.gov

Methodological Advancements in Naphthyridine Synthesis

Modern synthetic chemistry continuously seeks more efficient, environmentally friendly, and safer reaction conditions. These advancements are applicable to the synthesis of this compound and its precursors.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. cem.com For the synthesis of this compound, the final SNAr step is particularly amenable to microwave assistance. Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can improve yields by minimizing the formation of side products. nih.govrsc.org The rapid and uniform heating provided by microwaves is highly effective for SNAr reactions on chloro-nitroaromatic substrates with various nucleophiles, including amines and alkoxides. nih.govbits-pilani.ac.in

Catalyst-Free Synthesis: The development of catalyst-free reactions is a key goal of green chemistry. The inherent reactivity of the 2-chloro-3-nitro-1,6-naphthyridine system may allow the final ethoxylation step to proceed efficiently without a catalyst, simply by heating with sodium ethoxide in a suitable solvent. The strong activation provided by the nitro group and the electron-deficient naphthyridine core drives the reaction forward. Catalyst-free conditions have been successfully applied in the synthesis of various heterocyclic compounds, often relying on the intrinsic reactivity of the chosen substrates. acs.org

Reactivity and Reaction Mechanisms of 2 Ethoxy 3 Nitro 1,6 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2-ethoxy-3-nitro-1,6-naphthyridine. This class of reactions involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org

The SNAr mechanism is a two-step process. youtube.com In the first, rate-determining step, the nucleophile attacks the electron-poor aromatic ring at the carbon atom bearing the leaving group. masterorganicchemistry.commasterorganicchemistry.com This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex, which disrupts the aromaticity of the ring. youtube.com The negative charge in this intermediate is stabilized by resonance, particularly by electron-withdrawing substituents. masterorganicchemistry.com In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. youtube.commasterorganicchemistry.com

This mechanism is distinct from SN1 and SN2 reactions. An SN2-type mechanism is sterically hindered in aromatic systems. wikipedia.org An SN1 mechanism is also unfavorable as it would involve the formation of a highly unstable aryl cation. wikipedia.org Heteroaromatic systems like pyridines and naphthyridines are especially reactive in SNAr reactions, particularly when substituted at positions ortho or para to a ring nitrogen, as the nitrogen atom can effectively delocalize the negative charge of the Meisenheimer complex. wikipedia.org

The nitro group (NO₂) plays a crucial role in activating the naphthyridine ring for nucleophilic attack. nih.govrsc.org Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic system. nih.govquora.com This increased electrophilicity facilitates the initial attack by a nucleophile. masterorganicchemistry.com

The ethoxy group (O-CH₂CH₃) at the C-2 position also influences the reactivity of the molecule. While generally considered an electron-donating group by resonance, its oxygen atom is electronegative and can exert an inductive electron-withdrawing effect. In the context of SNAr, its primary role is often as a leaving group. The relative leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverted compared to SN2 reactions. wikipedia.org The reactivity of an ethoxy group as a leaving group would be compared against this trend.

The position of the ethoxy group relative to the nitro group and the ring nitrogens dictates the regioselectivity of nucleophilic attack. Nucleophiles will preferentially attack positions that are most activated by the electron-withdrawing groups and where the resulting negative charge in the Meisenheimer complex is best stabilized.

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic substitution where a hydrogen atom is replaced, rather than a typical leaving group like a halide. wikipedia.org This reaction is characteristic of electron-deficient aromatic compounds, including nitroarenes and their heteroaromatic analogs. wikipedia.orgorganic-chemistry.org The VNS mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct, leading to the substitution product. nih.gov

The nitro group is a powerful activating group for VNS reactions, directing the incoming nucleophile to positions ortho and para to it. organic-chemistry.orgkuleuven.be In the case of this compound, VNS reactions would be expected to occur at the C-4 position, which is ortho to the C-3 nitro group.

The amination of this compound, particularly at the C-4 position, is a key synthetic transformation. The strong activation provided by the adjacent nitro group at C-3 makes the C-4 position highly susceptible to nucleophilic attack by amines. This proceeds via a standard SNAr mechanism where the hydrogen at C-4 is displaced. Such reactions are often used to introduce nitrogen-containing functional groups, which are prevalent in biologically active molecules.

| Reaction Type | Position of Attack | Activating Group | Leaving Group |

| SNAr | C-2 | Nitro group at C-3 | Ethoxy group |

| VNS | C-4 | Nitro group at C-3 | Hydrogen |

| Amination | C-4 | Nitro group at C-3 | Hydrogen |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com This mechanism is the opposite of SNAr, as it requires an electron-rich aromatic system. masterorganicchemistry.com

The general mechanism for EAS proceeds in two steps:

Electrophilic attack: The aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. This step disrupts the aromaticity and is the rate-determining step. masterorganicchemistry.comlumenlearning.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org However, the 1,6-naphthyridine (B1220473) ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a strong electron-withdrawing nitro group at the C-3 position further deactivates the ring towards electrophilic attack. Therefore, this compound is generally unreactive towards electrophilic aromatic substitution under standard conditions. Forced conditions might lead to reaction, but the high degree of deactivation makes such transformations challenging.

Challenges and Specificities of EAS on Naphthyridine Cores

Electrophilic Aromatic Substitution (EAS) on naphthyridine cores, such as that in this compound, presents a unique set of challenges. The presence of two nitrogen atoms in the bicyclic system significantly deactivates the ring towards electrophilic attack compared to benzene. This deactivation stems from the electron-withdrawing inductive effect of the nitrogen atoms, which reduces the electron density of the aromatic system, making it less nucleophilic. wikipedia.orgresearchgate.net

Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atoms can become protonated. This protonation further increases the electron-withdrawing nature of the nitrogen atoms, creating a cationic species that is highly resistant to reaction with electrophiles. chemistrysteps.com These factors necessitate harsher reaction conditions for EAS on naphthyridine rings compared to their carbocyclic analogues. The regioselectivity of these reactions is also complex, influenced by the positions of the nitrogen atoms and the nature of the substituents present.

Deactivating Influence of Ring Nitrogen Atoms and Nitro Groups

The deactivating effect on the naphthyridine core is further intensified by the presence of a nitro group (-NO2) at the 3-position. The nitro group is a powerful electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a negative resonance effect (-M). quora.com This group withdraws electron density from the aromatic ring, significantly reducing its nucleophilicity and thus its reactivity towards electrophiles. wikipedia.orgquora.com

The combination of the two ring nitrogen atoms and the nitro group makes the this compound system particularly deactivated towards electrophilic aromatic substitution. wikipedia.orgquora.com The ring positions are all rendered less reactive, with the meta positions relative to the nitro group being the least deactivated. quora.com Consequently, any attempted EAS reactions would require highly reactive electrophiles and forcing conditions.

Activating Influence and Directing Effects of the Ethoxy Group

In contrast to the deactivating effects of the nitrogen atoms and the nitro group, the ethoxy group (-OCH2CH3) at the 2-position serves as an activating group. The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the aromatic ring through a positive resonance effect (+M). organicchemistrytutor.comlibretexts.org This electron donation increases the electron density of the ring, particularly at the ortho and para positions relative to the ethoxy group, making the ring more susceptible to electrophilic attack at these sites. organicchemistrytutor.comlibretexts.org

Transformations of the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo various transformations, providing a pathway to a range of other functionalities.

Reduction to Amino, Hydroxylamine (B1172632), or Azoxy Functionalities

The reduction of the nitro group is a common and synthetically useful transformation. Depending on the reducing agent and reaction conditions, the nitro group can be reduced to several different functional groups.

Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine (-NH2). This can be achieved using a variety of reducing agents, including:

Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. masterorganicchemistry.com

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com

Other reagents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2). wikipedia.org A suspension of the nitro compound with zinc dust and ammonium (B1175870) formate (B1220265) in a methanol (B129727) and THF mixture has also been reported as a mild and effective method. researchgate.net

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield a hydroxylamine (-NHOH). This can be accomplished using specific reducing agents under controlled conditions, such as zinc dust in the presence of ammonium chloride. wikipedia.org

Reduction to Azoxy Compounds: Under certain conditions, particularly with milder reducing agents or in bimolecular reactions, two nitro-containing molecules can be reduced and coupled to form an azoxy compound (-N=N(O)-).

The choice of reducing agent is crucial for achieving the desired product and for ensuring compatibility with other functional groups in the molecule. researchgate.net

Condensation and Cyclization Reactions Involving the Nitro Group

While less common than reduction, the nitro group can participate in condensation and cyclization reactions, particularly after being transformed into a more reactive intermediate. For instance, the reduction of the nitro group to an amine opens up a plethora of possibilities for subsequent reactions. The resulting amino group is a potent nucleophile and can react with various electrophiles to form new rings.

An example of a related reaction involves the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) to form a 1,6-naphthyridin-2(1H)-one. nih.gov Although this is an example of ring formation to create the naphthyridine core, it illustrates the principle of using an amino group in condensation and cyclization reactions.

Reactions Involving the Ethoxy Group

The ethoxy group, being an ether, is generally stable under many reaction conditions. However, it can undergo specific reactions, primarily involving cleavage of the ether linkage.

One of the most common reactions of aryl ethers is ether cleavage, which typically requires harsh conditions. Reagents like strong acids (e.g., HBr or HI) can be used to cleave the ether bond, resulting in the formation of a hydroxyl group at the 2-position and an ethyl halide.

The ethoxy group can also influence the reactivity of the adjacent positions on the ring. The electron-donating nature of the ethoxy group can facilitate reactions at the ortho and para positions, although as previously discussed, this effect is likely counteracted by the strong deactivating groups present in this compound.

Hydrolysis and Ether Cleavage Reactions

The ether linkage in this compound is susceptible to cleavage under acidic conditions, a common reaction for ethers. wikipedia.orgpressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the alkyl group. wikipedia.orgpressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com

In the presence of a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), the ether oxygen is first protonated, forming a good leaving group (ethanol). pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com Subsequently, the halide anion (Br or I) can act as a nucleophile.

S(_N)2 Mechanism: For a primary alkyl group like the ethyl group in this compound, the reaction typically proceeds via an S(_N)2 mechanism. The nucleophilic halide attacks the less sterically hindered carbon of the protonated ether, leading to the formation of an alkyl halide (bromoethane or iodoethane) and 3-nitro-1,6-naphthyridin-2(1H)-one. pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com

S(_N)1 Mechanism: If the alkyl group were tertiary, the cleavage would likely proceed through a more stable carbocation intermediate in an S(_N)1 fashion. pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com

Transformations on the Alkyl Chain of the Ethoxy Moiety

Detailed research findings on the transformations of the alkyl chain of the ethoxy moiety in this compound are not extensively documented in the available literature. However, based on general organic chemistry principles, several reactions could be envisaged. For instance, selective oxidation of the ethyl group is theoretically possible, although challenging without affecting the sensitive nitro group and the naphthyridine core. Reactions such as halogenation at the alpha-carbon of the ether are also conceivable under specific conditions, but would likely be complicated by the reactivity of the heterocyclic system.

Other Significant Reactions of the Naphthyridine Core

The 1,6-naphthyridine core, activated by the nitro group, can undergo a variety of other reactions, including oxidation and ring transformations.

Oxidation Reactions and Formation of Naphthyridinones

The oxidation of the 1,6-naphthyridine ring system can lead to the formation of N-oxides. The nitrogen atoms in the naphthyridine ring can be oxidized using various oxidizing agents, such as hydrogen peroxide in the presence of a suitable catalyst. For instance, the oxidation of 2-chloropyridine (B119429) and its derivatives to the corresponding N-oxides has been achieved using hydrogen peroxide and a heterogeneous acid catalyst. google.com A similar approach could potentially be applied to this compound to yield the corresponding N-oxide.

Furthermore, the ethoxy group at the 2-position can be considered a precursor to a carbonyl group. The conversion of the 2-ethoxy group to a carbonyl function would result in the formation of 3-nitro-1,6-naphthyridin-2(1H)-one. While direct oxidation of this compound to the corresponding naphthyridinone is not explicitly described, the synthesis of 1,6-naphthyridin-2(1H)-ones from various precursors is well-documented, indicating that this class of compounds is of significant interest. nih.gov For example, the oxidation of 2-ethoxypyrazine (B1297840) derivatives with hydrogen peroxide has been reported, suggesting that similar transformations may be possible for the naphthyridine system. rsc.org

Ring Transformations and Rearrangements

The presence of a nitro group can facilitate ring-opening and rearrangement reactions of the pyridine (B92270) ring under certain conditions. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to lead to a nitro-group migration. clockss.org Additionally, the rearrangement of 3-nitropyridinium salts to 3-nitropyrroles has been observed. researchgate.net

While no specific ring transformations or rearrangements of this compound have been reported, the general reactivity of nitropyridines suggests that this compound could potentially undergo such reactions. Nucleophilic attack on the electron-deficient pyridine ring can initiate a cascade of events leading to ring-opened intermediates, which can then recyclize to form different heterocyclic systems. For example, the ring cleavage of pyrimidine (B1678525) derivatives under acidic conditions to form highly substituted acrylonitriles has been documented. researchgate.net Similarly, the reaction of 3-nitrochromone with nucleophiles can lead to ring-opening and recyclization to form various nitro-substituted heterocyclic derivatives. researchgate.net These examples from related nitrogen-containing heterocycles highlight the potential for complex reactivity in the this compound system.

Structure Reactivity Relationships and Computational Chemistry Studies of 2 Ethoxy 3 Nitro 1,6 Naphthyridine

Theoretical Approaches to Structure-Reactivity Correlations in Heterocyclic Chemistry

The reactivity and structure of heterocyclic compounds are intrinsically linked. Theoretical models provide a framework for understanding and predicting the chemical behavior of these molecules based on their structural features. ethernet.edu.et Key to this is the analysis of electronic and steric effects of substituents, as well as the inherent aromaticity of the heterocyclic system. numberanalytics.com

Substituents on a heterocyclic ring profoundly influence its reactivity through a combination of inductive and resonance effects. numberanalytics.comnumberanalytics.com The ethoxy group (-OCH2CH3) at the 2-position of the 1,6-naphthyridine (B1220473) ring is an electron-donating group. Through resonance, the oxygen atom can donate a lone pair of electrons to the ring, increasing the electron density, particularly at the ortho and para positions. Inductively, the electronegative oxygen atom withdraws electron density, but this effect is generally weaker than its resonance donation.

Conversely, the nitro group (-NO2) at the 3-position is a strong electron-withdrawing group. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. The nitro group exerts a strong alectron-withdrawing inductive effect due to the high electronegativity of the nitrogen and oxygen atoms. It also has a powerful electron-withdrawing resonance effect, delocalizing the ring's π-electrons onto the nitro group.

The spatial arrangement of substituents can significantly impact a molecule's reactivity by hindering the approach of reagents. In 2-ethoxy-3-nitro-1,6-naphthyridine, the ethoxy group, while not exceptionally large, can exert some steric hindrance at the neighboring 3-position. The free rotation around the C-O and O-C bonds of the ethoxy group allows it to adopt various conformations, some of which may partially block access to the adjacent nitro group or the peri-position.

The planarity of the 1,6-naphthyridine ring system is also a factor. Substituents can cause minor deviations from planarity, which in turn can affect the degree of π-orbital overlap and, consequently, the aromaticity and reactivity of the system. The specific conformational preferences of the ethoxy group in the solid state and in solution will influence its effective steric bulk and its electronic interaction with the naphthyridine ring. rsc.orgnih.gov

1,6-Naphthyridine is a heterocyclic aromatic compound, possessing a fused ring system of two pyridine (B92270) rings. ontosight.aiacs.org This aromaticity confers significant stability to the molecule. britannica.com The presence of two nitrogen atoms in the bicyclic system lowers the electron density of the rings compared to naphthalene, making it less reactive towards electrophilic substitution. The nitrogen atoms themselves can act as sites for protonation or alkylation.

Computational Chemistry Methodologies

Computational chemistry provides powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly prevalent method for such investigations. qu.edu.qaresearchgate.net

DFT calculations can provide a detailed picture of the electron distribution within a molecule, offering insights into its reactivity. researchgate.netglobalresearchonline.net By solving the Kohn-Sham equations, one can obtain the molecule's ground-state electron density, from which various properties, including molecular orbital energies and shapes, can be derived. researchgate.net For substituted naphthyridines, DFT can be used to quantify the electronic effects of the ethoxy and nitro groups and to predict the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufla.br The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally indicates a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, likely with significant contributions from the ethoxy group and the naphthyridine ring. The LUMO, conversely, is expected to be centered on the electron-deficient regions, with a large contribution from the nitro group. The precise energies and distributions of the HOMO and LUMO would determine the molecule's reactivity profile.

Derivatization Strategies and Synthetic Utility of 2 Ethoxy 3 Nitro 1,6 Naphthyridine

Chemical Modifications at the Ethoxy Substituent

The ethoxy group at the C2 position of the 1,6-naphthyridine (B1220473) ring represents a key site for chemical modification. While direct manipulation of the ethyl moiety is less common, the ether linkage itself provides a handle for transformation. The most fundamental modification involves the cleavage of the ethyl ether to unveil the corresponding 2-hydroxy-1,6-naphthyridine derivative. This transformation is typically achieved under acidic conditions, for instance, by heating with hydrobromic acid or other strong protic acids.

The resulting 2-hydroxy-3-nitro-1,6-naphthyridine exists in equilibrium with its tautomeric form, 1,6-naphthyridin-2(1H)-one. This hydroxyl group can then serve as a nucleophile or be converted into a better leaving group, such as a triflate, for subsequent cross-coupling reactions. This opens up avenues for the introduction of a wide array of functional groups at the C2 position, thereby modulating the electronic and steric properties of the molecule.

Synthetic Transformations of the Nitro Group for Diverse Functionalities

The nitro group at the C3 position is arguably the most versatile handle for the synthetic diversification of the 2-ethoxy-1,6-naphthyridine scaffold. Its strong electron-withdrawing nature activates the heterocyclic system and makes it amenable to various transformations.

The most prominent and widely utilized transformation of the nitro group is its reduction to a primary amine. This conversion is a crucial step as it transforms the electron-deficient nitro-substituted ring into an electron-rich amino-substituted one, paving the way for a host of subsequent reactions. A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

| Reagent | Conditions | Product |

| Fe / HCl | Acidic medium | 2-Ethoxy-3-amino-1,6-naphthyridine |

| SnCl₂ / HCl | Acidic medium | 2-Ethoxy-3-amino-1,6-naphthyridine |

| H₂ / Pd/C | Catalytic hydrogenation | 2-Ethoxy-3-amino-1,6-naphthyridine |

| Na₂S₂O₄ | Aqueous or alcoholic solution | 2-Ethoxy-3-amino-1,6-naphthyridine |

The resulting 2-ethoxy-3-amino-1,6-naphthyridine is a key intermediate for the synthesis of a wide range of fused heterocyclic systems. The amino group can act as a nucleophile in condensation reactions with various electrophiles, leading to the formation of new rings.

Furthermore, the nitro group itself can be displaced by strong nucleophiles under certain conditions, although this is less common than its reduction. The electron-deficient nature of the 3-nitropyridine (B142982) ring system facilitates nucleophilic aromatic substitution (SNAr) reactions. For instance, reaction with various thiols in the presence of a base can lead to the formation of 3-thioether derivatives. This reactivity is analogous to that observed in simpler 2-substituted-3-nitropyridines. researchgate.net

Further Functionalization at Other Positions of the 1,6-Naphthyridine Ring

While the ethoxy and nitro groups are the primary sites for derivatization, the 1,6-naphthyridine ring itself can undergo further functionalization at other positions, although this is often more challenging. The introduction of substituents at the C4, C5, C7, and C8 positions can be achieved through various strategies, often requiring the use of the corresponding pre-functionalized precursors in the initial synthesis of the naphthyridine core.

A more controlled approach involves the use of modern cross-coupling methodologies. If a halogen atom is present at one of the other positions, it can serve as a handle for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide variety of carbon- and heteroatom-based substituents.

Utility as a Synthon in the Multi-Step Synthesis of Complex Heterocyclic Architectures

The true synthetic power of 2-ethoxy-3-nitro-1,6-naphthyridine lies in its application as a versatile synthon for the construction of more elaborate and complex heterocyclic architectures. Its strategically positioned functional groups allow it to participate in a variety of ring-forming reactions.

Building Block in Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in synthetic chemistry. The 2-ethoxy-3-amino-1,6-naphthyridine, derived from the nitro precursor, is an excellent substrate for such reactions. The amino group at C3 and the adjacent ring nitrogen at N1 can act as a binucleophile in condensation reactions with various bifunctional electrophiles to construct fused five- or six-membered rings.

For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused dihydropyrimidine (B8664642) rings, while reaction with diketones or their equivalents can yield fused pyrazine (B50134) or diazepine (B8756704) systems. These annulation strategies provide rapid access to polycyclic systems with diverse pharmacological potential.

Precursor for Advanced Polycyclic Systems

The derivatized 1,6-naphthyridine core serves as a valuable precursor for a wide range of advanced polycyclic systems, including those with interesting photophysical or biological properties. The development of efficient methods for the synthesis of fused 1,6-naphthyridines is an active area of research. researchgate.netresearchgate.net

By leveraging the reactivity of the amino group in 2-ethoxy-3-amino-1,6-naphthyridine, it is possible to construct fused systems such as imidazo[4,5-c] researchgate.netmdpi.comnaphthyridines, triazolo[4,5-c] researchgate.netmdpi.comnaphthyridines, and pyrimido[4,5-c] researchgate.netmdpi.comnaphthyridines. These fused systems are of significant interest in medicinal chemistry as they are often found in biologically active natural products and synthetic compounds.

| Fused System | Potential Synthetic Precursor |

| Imidazo[4,5-c] researchgate.netmdpi.comnaphthyridines | 2-Ethoxy-3-amino-1,6-naphthyridine and a carboxylic acid or its derivative |

| Triazolo[4,5-c] researchgate.netmdpi.comnaphthyridines | 2-Ethoxy-3-amino-1,6-naphthyridine and a source of nitrous acid followed by cyclization |

| Pyrimido[4,5-c] researchgate.netmdpi.comnaphthyridines | 2-Ethoxy-3-amino-1,6-naphthyridine and a 1,3-dielectrophile |

Advanced Research Directions and Future Perspectives in 2 Ethoxy 3 Nitro 1,6 Naphthyridine Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of highly functionalized naphthyridines often involves multi-step processes that can be resource-intensive. Future research will likely prioritize the development of more efficient and environmentally benign synthetic routes to 2-Ethoxy-3-nitro-1,6-naphthyridine. Green chemistry principles, such as the use of safer solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation, are becoming central to modern organic synthesis. rsc.orgrsc.orgderpharmachemica.com

Recent advancements in the synthesis of related naphthyridine isomers have highlighted several promising strategies. For instance, methods using water as a reaction solvent for Friedländer-type reactions have proven effective for 1,8-naphthyridines, offering high yields and a significantly improved environmental profile. rsc.org Similarly, catalyst-free, three-component domino reactions in ethanol (B145695) have been developed for other functionalized naphthyridines, showcasing the potential for atom economy and procedural simplicity. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the formation of naphthyridine cores, leading to excellent yields and high purity under eco-friendly conditions. derpharmachemica.com A recently discovered tandem nitrile hydration/cyclization procedure provides a mild and efficient pathway to highly substituted 1,6-naphthyridine-5,7-diones, which could serve as versatile intermediates. nih.gov

Future efforts could adapt these principles for the synthesis of this compound. Research could focus on designing a convergent synthesis that constructs the substituted pyridine (B92270) ring and cyclizes it in a one-pot or tandem sequence, minimizing waste and purification steps.

Table 1: Comparison of Potential Green Synthetic Approaches

| Methodology | Potential Advantages for Synthesis | Key Research Focus |

|---|---|---|

| Water-based Synthesis | Eliminates hazardous organic solvents, simplifies workup. rsc.org | Development of water-tolerant precursors and catalysts for the 1,6-naphthyridine (B1220473) core. |

| Microwave-Assisted Reaction | Rapid reaction times, improved yields, enhanced reaction control. derpharmachemica.com | Optimization of microwave parameters for the specific nitration and cyclization steps. |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity. ekb.eg | Identification of suitable starting materials for a one-pot synthesis of the target molecule. |

| Catalyst-Free Domino Reactions | Avoids toxic and expensive metal catalysts, simplifies purification. rsc.org | Design of highly reactive precursors that can undergo spontaneous cyclization. |

Exploration of Unprecedented Reactivity and Catalysis

The unique electronic architecture of this compound—featuring an electron-donating ethoxy group and a strongly electron-withdrawing nitro group on an already electron-deficient diazine system—presents a fascinating platform for exploring novel reactivity. The nitro group is a versatile functional handle, readily undergoing reduction to an amino group, which can then be further functionalized. masterorganicchemistry.com This reduction can be achieved using various methods, including catalytic hydrogenation or treatment with metals like iron or tin in acidic media. masterorganicchemistry.com

Furthermore, the nitro group's influence on the aromatic system could activate adjacent positions for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. The ethoxy group at the 2-position could also potentially be displaced or modified.

Beyond its own reactivity, the 1,6-naphthyridine scaffold could serve as a bidentate ligand for transition metals. The precise arrangement of the nitrogen atoms could enable the formation of unique metal complexes with tailored electronic and steric properties, opening avenues for new catalytic applications. Future research could investigate the use of this compound and its derivatives as ligands in cross-coupling reactions, asymmetric catalysis, or photocatalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved reproducibility. nih.goveuropa.eu These benefits are particularly relevant for reactions involving hazardous reagents or highly exothermic processes, such as nitration. europa.eu

Integrating the synthesis of this compound into a continuous flow platform could allow for safer handling of nitrating agents and precise control over reaction temperature, minimizing the formation of undesired byproducts. nih.gov Automated flow systems can also facilitate rapid reaction optimization by systematically varying parameters like stoichiometry, residence time, and temperature. europa.eu

Moreover, multi-step syntheses can be telescoped into a continuous sequence, where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. nih.gov An automated platform could perform a six-step synthesis of a complex molecule in a matter of hours with high yield. nih.gov This approach could be transformative for producing libraries of this compound derivatives for screening purposes.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Synthesis |

|---|---|

| Enhanced Safety | Safe handling of energetic intermediates and exothermic nitration reactions. nih.goveuropa.eu |

| Precise Control | Minimized byproduct formation through accurate temperature and mixing control. |

| Rapid Optimization | Accelerated discovery of optimal reaction conditions using automated systems. |

| Scalability | Straightforward scaling of production from milligrams to kilograms. nih.gov |

| Telescoped Synthesis | Increased efficiency by combining multiple reaction steps without manual handling. |

Application of Machine Learning and AI in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. nih.gov These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and even design molecules with desired properties. asiaresearchnews.comnih.gov

For a complex target like this compound, ML models could be employed to:

Predict Synthetic Routes: AI algorithms can propose viable synthetic pathways by analyzing known reactions of related heterocyclic compounds. asiaresearchnews.com

Optimize Reaction Conditions: By training on experimental data, ML models can predict the optimal solvent, catalyst, temperature, and time for each synthetic step, reducing the need for extensive empirical screening. chemai.io

Predict Reactivity and Regioselectivity: ML can predict the most likely sites for electrophilic or nucleophilic attack on the naphthyridine core, guiding the design of subsequent functionalization reactions. nih.gov A Random Forest model has been shown to achieve high accuracy in predicting regioselectivity for C-H functionalization of heterocycles. nih.gov

Discover Novel Reactions: In some cases, AI has been used to discover entirely new and unpredictable chemical transformations by exploring vast reaction spaces autonomously. magritek.com

The integration of AI could significantly accelerate the research and development cycle for this compound chemistry.

Elucidation of Complex Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing more efficient synthetic processes. For this compound, several mechanistic questions are of interest, including the precise pathway of its formation and the mechanisms of its subsequent transformations, such as the reduction of the nitro group or nucleophilic substitution reactions. orientjchem.org

Advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can provide real-time monitoring of reactant consumption and product formation, helping to identify transient intermediates.

These experimental methods can be powerfully complemented by computational chemistry. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:

Model reaction pathways and calculate the energy barriers of transition states.

Predict the structures and stabilities of intermediates.

Explain observed regioselectivity and stereoselectivity.

Simulate spectroscopic data (e.g., NMR, IR spectra) to aid in the characterization of new compounds. nih.gov

The synergy between advanced spectroscopic analysis and high-level computational modeling will be essential for unraveling the intricate mechanistic details of this compound chemistry and unlocking its full synthetic potential.

Q & A

Basic Synthesis and Key Reaction Pathways

Q: What are the primary synthetic routes for 2-ethoxy-3-nitro-1,6-naphthyridine, and how do reaction conditions influence yield and purity? A: The compound is synthesized via nucleophilic substitution of a chloro precursor (e.g., 2-chloro-3-nitro-1,6-naphthyridine) with sodium ethoxide in ethanol at 20°C for 3 hours, achieving ~60% yield . Electron-withdrawing groups like nitro activate the naphthyridine ring for substitution, enabling regioselective ethoxy introduction. Alternative pathways include nitration of pre-functionalized naphthyridines, though competing bromination or iodination may occur under halogenation conditions . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature is critical to suppress side reactions like over-reduction of nitro groups.

Reactivity and Functional Group Transformations

Q: How does the nitro group at position 3 influence the reactivity of 2-ethoxy-1,6-naphthyridine? A: The nitro group acts as a strong electron-withdrawing substituent, polarizing the aromatic ring and directing electrophilic attacks to specific positions. For example:

- Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-amino-2-ethoxy-1,6-naphthyridine, a potential pharmacophore .

- Nucleophilic substitution: The ethoxy group at position 2 can be displaced by amines or thiols under acidic or basic conditions, enabling diversification for structure-activity relationship (SAR) studies .

Controlled conditions are essential to avoid ring decomposition or over-functionalization.

Analytical Characterization Techniques

Q: What analytical methods are recommended to confirm the structure and purity of this compound? A: Key techniques include:

- NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 8.5–9.5 ppm) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., C₁₀H₉N₃O₃ requires [M+H]⁺ at 235.06).

- X-ray crystallography: Resolves stereoelectronic effects of the ethoxy-nitro arrangement in solid-state structures .

- HPLC-MS: Monitors purity (>95% by UV at 254 nm) and detects byproducts from incomplete substitution or oxidation.

Biological Activity and Target Hypotheses

Q: What biological targets or mechanisms are hypothesized for this compound derivatives? A: While direct data on this compound is limited, structural analogs (e.g., 1-benzyl-decahydro-1,6-naphthyridines) inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer metastasis . The nitro group may act as a hydrogen-bond acceptor, while the ethoxy group enhances lipophilicity for membrane penetration. Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding affinity to kinase ATP pockets.

Advanced: Resolving Contradictions in Nitration Efficiency

Q: How can researchers address contradictory reports on nitration yields for 1,6-naphthyridine precursors? A: Discrepancies arise from competing bromination/nitration under mixed-acid conditions. For example:

- Optimal nitration: Use fuming HNO₃ in H₂SO₄ at 0–5°C to favor nitro over bromo substitution .

- Byproduct mitigation: Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) and employ scavengers (e.g., urea) to quench excess nitrating agents.

Comparative studies using isotopic labeling (¹⁵NO₃⁻) or in-situ IR spectroscopy can clarify mechanistic pathways.

Structure-Activity Relationship (SAR) Optimization

Q: What substituent modifications enhance the bioactivity of this compound? A: SAR strategies include:

- Nitro reduction: The 3-amino derivative increases hydrogen-bonding potential for kinase inhibition .

- Ethoxy replacement: Substituting with morpholino or piperazinyl groups improves solubility and target engagement .

- Ring saturation: Hydrogenation of the pyridine ring (to tetrahydro-1,6-naphthyridine) reduces planarity, potentially avoiding efflux pumps .

High-throughput screening (HTS) against kinase panels (e.g., Eurofins KinaseProfiler) is advised for empirical validation.

Stability and Degradation Pathways

Q: Under what conditions does this compound degrade, and how can stability be improved? A: Degradation occurs via:

- Photolysis: UV exposure cleaves the nitro group, forming nitroso intermediates.

- Hydrolysis: Acidic conditions protonate the ethoxy group, leading to ethanol elimination.

Stabilization strategies: - Store in amber vials at –20°C under inert gas (N₂/Ar).

- Formulate as a lyophilized salt (e.g., hydrochloride) to reduce aqueous reactivity.

Computational Modeling for Reaction Design

Q: How can DFT calculations guide the design of novel this compound derivatives? A: Density Functional Theory (e.g., B3LYP/6-31G*) predicts:

- Electrophilic susceptibility: Fukui indices highlight reactive sites (e.g., C5 for electrophilic substitution).

- Transition states: Simulate activation barriers for ethoxy substitution vs. nitro reduction.

- Solvent effects: COSMO-RS models optimize solvent choice (e.g., DMSO vs. THF) for regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.